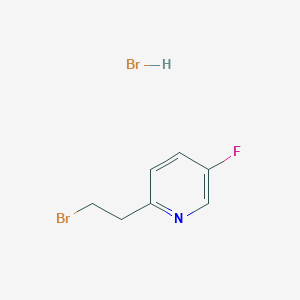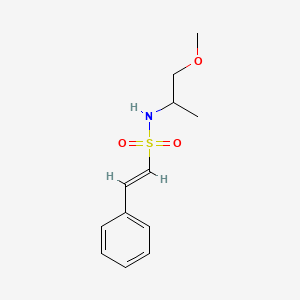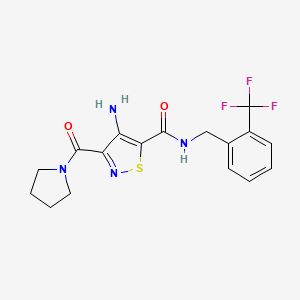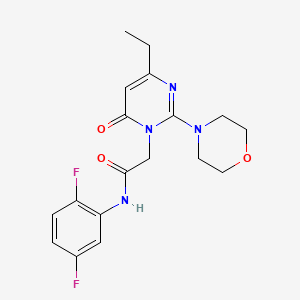
2-(3,3-二甲基吗啉基)嘧啶-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. One such method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . This reaction tolerates many important functional groups .Molecular Structure Analysis
The molecular formula of “2-(3,3-Dimethylmorpholino)pyrimidin-5-amine” is C10H16N4O. The molecular weight is 208.265.Chemical Reactions Analysis
Pyrimidine derivatives, including “2-(3,3-Dimethylmorpholino)pyrimidin-5-amine”, can undergo various chemical reactions. For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .科学研究应用
1. 接触和健康影响
杂环胺(HCAs),如2-氨基-3,8-二甲基咪唑并[4,5-f]喹喔啉(MeIQx),是在烹饪肉类和鱼类时形成的。这些化合物已被确定为在各种测试系统和动物研究中具有致癌性。研究表明,人类通过食物持续接触致癌性HCA,这可能导致各种健康问题。例如,健康个体食用正常饮食的尿液中含有可检测水平的HCA,如MeIQx,表明持续的饮食接触。此外,使用加速器质谱(AMS)的研究调查了低剂量HCA(如MeIQx)在人体内蛋白质和DNA加合物形成的剂量学,并将这些水平与啮齿动物中形成的水平进行了比较(Ushiyama et al., 1991), (Turteltaub et al., 1999)。
2. 诊断潜力和发病机制
研究还探讨了口服挥发性芳香胺的潜在诊断用途及其对牙周疾病等疾病的病因或发病机制的贡献。例如,在患有牙周炎的患者的唾液中发现了大量的吡啶和吡啶,这可能与疾病过程有关。这表明这些化合物在疾病诊断和了解疾病机制方面的潜力(Kostelc et al., 1981)。
3. 环境和饮食接触
接触来自环境和饮食来源的HCA是一个重要的研究领域。例如,研究表明,在特定地区大量食用某些蔬菜和饮料,如咸茶,会导致极高的胺接触,可能导致癌症等疾病的风险。此外,饮食习惯已被证明是PhIP-血蛋白加合物形成的主要决定因素,而PhIP-血蛋白加合物被认为可能参与人类致癌(Siddiqi et al., 1992), (Magagnotti et al., 2000)。
4. 代谢和遗传因素
饮食中HCA(如PhIP和MeIQx)的代谢已得到广泛研究。研究表明,CYP1A2催化的这些胺转化为其近端致癌物是人类代谢的主要途径。此外,HCA代谢相关基因中的遗传因素(如多态性)可以改变与饮食中HCA摄入相关的风险,进一步说明了饮食、遗传和疾病风险之间的复杂相互作用(Boobis et al., 1994), (Koutros et al., 2009)。
未来方向
The future directions for “2-(3,3-Dimethylmorpholino)pyrimidin-5-amine” could involve further exploration of its biological and chemical properties, as well as its potential applications in various fields of research. Additionally, the development of new synthesis methods could also be a promising direction .
作用机制
Target of Action
Similar pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets and induce changes that lead to their observed biological activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar pyrimidine derivatives, it is likely that multiple pathways are affected .
Result of Action
Similar pyrimidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
The biochemical properties of 2-(3,3-Dimethylmorpholino)pyrimidin-5-amine are not fully understood yet. It is known that pyrimidine derivatives, in general, play a crucial role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules, which can influence the biochemical pathways in which they are involved .
Cellular Effects
The cellular effects of 2-(3,3-Dimethylmorpholino)pyrimidin-5-amine are currently under investigation. Preliminary studies suggest that it may have cytotoxic activities against certain cell lines
Molecular Mechanism
The exact molecular mechanism of action of 2-(3,3-Dimethylmorpholino)pyrimidin-5-amine is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 2-(3,3-Dimethylmorpholino)pyrimidin-5-amine is involved in are not yet fully understood. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
属性
IUPAC Name |
2-(3,3-dimethylmorpholin-4-yl)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-10(2)7-15-4-3-14(10)9-12-5-8(11)6-13-9/h5-6H,3-4,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMXOVNGFZGJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C2=NC=C(C=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)


![2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2827350.png)


![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2827353.png)



![N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2827362.png)
![N-(2,6-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2827363.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2827365.png)
![7-(3,4-dimethoxyphenyl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2827366.png)
